![molecular formula C22H17Cl2N3O3 B2501745 2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide CAS No. 361183-91-7](/img/structure/B2501745.png)
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenoxy and oxazolopyridinyl groups, making it a subject of interest for researchers.
科学的研究の応用
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
作用機序
Target of Action
The primary target of this compound is the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Mode of Action
The compound exhibits potent binding inhibition activity against the CRF1 receptor . This means it prevents the CRF1 receptor from binding with its natural ligand, corticotropin-releasing factor, thereby inhibiting the receptor’s activity .
Biochemical Pathways
The inhibition of the CRF1 receptor affects the HPA axis, a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
The compound is rapidly metabolized by human hepatic microsomes . This means it is quickly broken down in the liver, which can affect its bioavailability . Certain variants of the compound have been found to be more stable in human microsomes, which could lead to improved bioavailability .
Result of Action
The inhibition of the CRF1 receptor by the compound can suppress stress-induced adrenocorticotropic hormone (ACTH) secretion . ACTH is a hormone produced in the pituitary gland that stimulates the adrenal glands to release cortisol, a steroid hormone that helps the body respond to stress .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s metabolic stability can be affected by the presence of certain enzymes in the liver . Additionally, the compound’s efficacy can be influenced by the physiological state of the individual, such as their stress levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-6-methylphenol with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is then reacted with 2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole: A compound with similar structural features and biological activities.
2,4-dichlorophenoxyacetic acid: Another compound with a dichlorophenoxy group, used in various chemical and biological applications.
Uniqueness
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-12-9-14(23)10-16(24)20(12)29-11-19(28)26-17-6-3-5-15(13(17)2)22-27-21-18(30-22)7-4-8-25-21/h3-10H,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQMVUGWWZRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
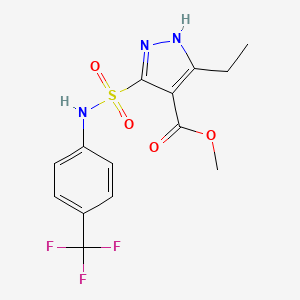
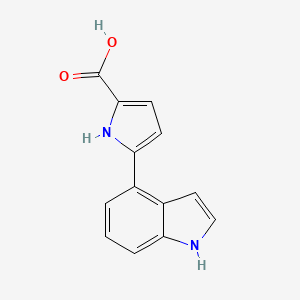
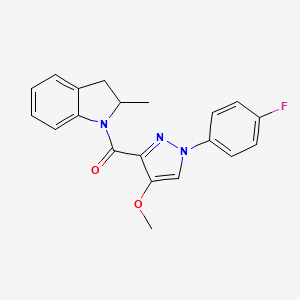
![N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2501669.png)

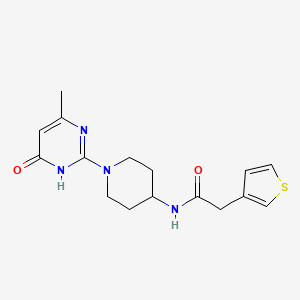
![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)
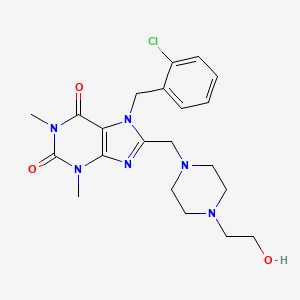
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)
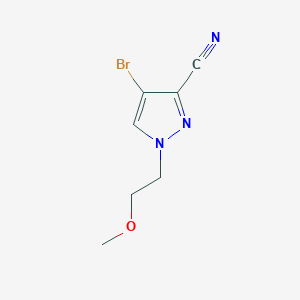
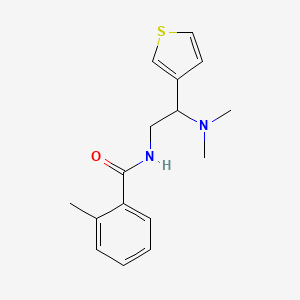
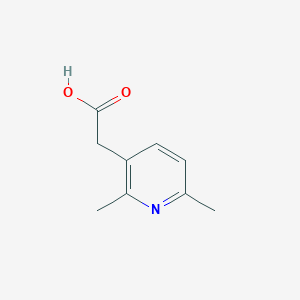
![2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501681.png)
![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)
